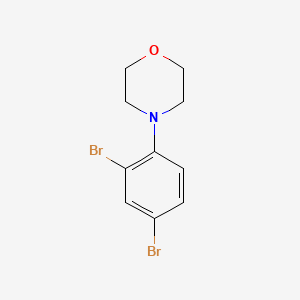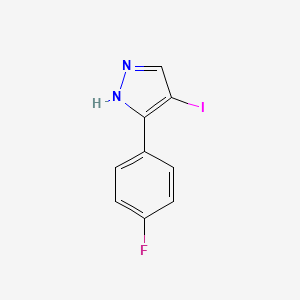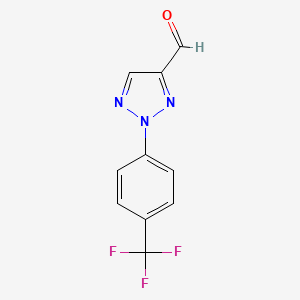
2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(トリフルオロメチル)フェニル)-2H-1,2,3-トリアゾール-4-カルバルデヒドは、トリフルオロメチルベンゼン類に属する有機化合物です。この化合物は、ベンゼン環に結合したトリフルオロメチル基と、アルデヒド官能基を持つトリアゾール環がさらに結合していることを特徴としています。トリフルオロメチル基は化合物に独特の化学的特性を与え、さまざまな科学的および産業的用途で価値のあるものになっています。
2. 製法
合成ルートと反応条件
2-(4-(トリフルオロメチル)フェニル)-2H-1,2,3-トリアゾール-4-カルバルデヒドの合成には、通常、以下の手順が含まれます。
トリアゾール環の形成: トリアゾール環は、アジドとアルキンのクリックケミストリー反応によって合成できます。この反応は、銅(I)イオンによって触媒され、穏和な条件下で行われ、高効率でトリアゾール環が得られます。
トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチルヨージドやトリフルオロメチルスルホネートなどのトリフルオロメチル化試薬を使用して導入できます。これらの試薬は、パラジウム触媒の影響下でベンゼン環と反応して、目的のトリフルオロメチル置換ベンゼンを形成します。
アルデヒド官能基化: アルデヒド基は、ビルスメイヤー・ハック反応などのホルミル化反応によって導入できます。この反応には、DMFやPOCl3などのホルミル化剤を用いた、トリフルオロメチル置換トリアゾールとの反応が含まれます。
工業生産方法
2-(4-(トリフルオロメチル)フェニル)-2H-1,2,3-トリアゾール-4-カルバルデヒドの工業生産には、収率とコスト効率の最適化を図りながら、上記の合成ルートを大規模に実施することが含まれる場合があります。連続フローリアクターや自動合成プラットフォームは、生産プロセスの効率性とスケーラビリティを向上させるために採用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. These reagents react with the benzene ring under the influence of a palladium catalyst to form the desired trifluoromethyl-substituted benzene.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the trifluoromethyl-substituted triazole with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
酸化: 2-(4-(トリフルオロメチル)フェニル)-2H-1,2,3-トリアゾール-4-カルバルデヒドのアルデヒド基は、酸化されて対応するカルボン酸を形成することができます。一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: アルデヒド基は、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤を用いて、対応するアルコールに還元できます。
置換: トリフルオロメチル基は、適切な条件下でアミンやチオールなどの求核試薬がトリフルオロメチル基を置換する求核置換反応に関与できます。
一般的な試薬と条件
酸化: 水溶液中のKMnO4、酢酸中のCrO3。
還元: メタノール中のNaBH4、エーテル中のLiAlH4。
置換: 水酸化ナトリウム (NaOH) などの塩基の存在下におけるアミンやチオールなどの求核試薬。
主要な生成物
酸化: 2-(4-(トリフルオロメチル)フェニル)-2H-1,2,3-トリアゾール-4-カルボン酸。
還元: 2-(4-(トリフルオロメチル)フェニル)-2H-1,2,3-トリアゾール-4-メタノール。
置換: 使用される求核試薬に応じて、さまざまな置換トリアゾール誘導体。
4. 科学研究における用途
2-(4-(トリフルオロメチル)フェニル)-2H-1,2,3-トリアゾール-4-カルバルデヒドは、科学研究において幅広い用途を持っています。
化学: これは、特に医薬品や農薬の開発におけるより複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害剤の研究や生化学アッセイにおけるプローブとして使用されています。
医学: これは、特に特定の酵素や受容体を標的とする潜在的な薬物候補の合成の前駆体として役立ちます。
産業: この化合物は、フッ素化ポリマーや高度なコーティングなど、独自の特性を持つ特殊化学品や材料の生産に使用されています。
科学的研究の応用
2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
作用機序
2-(4-(トリフルオロメチル)フェニル)-2H-1,2,3-トリアゾール-4-カルバルデヒドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、化合物の親油性と代謝安定性を高め、標的に効果的に結合できるようにします。トリアゾール環は、水素結合やπ-π相互作用に関与し、化合物の標的への結合をさらに安定化させることができます。これらの相互作用は、標的タンパク質の活性を調節し、目的の生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
4-(トリフルオロメチル)フェニルボロン酸: この化合物は、トリフルオロメチル置換ベンゼン環を共有していますが、トリアゾールやアルデヒドの官能基がありません。
2-フルオロ-4-(トリフルオロメチル)フェニルボロン酸: 上記の化合物と似ていますが、ベンゼン環に追加のフッ素原子があります。
4-(トリフルオロメチル)フェノール: 標的化合物とは官能基が異なり、ベンゼン環にトリフルオロメチル基とヒドロキシル基が含まれています。
独自性
2-(4-(トリフルオロメチル)フェニル)-2H-1,2,3-トリアゾール-4-カルバルデヒドは、トリフルオロメチル基、トリアゾール環、およびアルデヒド官能基の組み合わせにより、独自です。この組み合わせは、安定性、反応性、生物活性の向上など、独特の化学的特性を与え、さまざまな研究および産業用途で価値のある化合物となっています。
特性
分子式 |
C10H6F3N3O |
|---|---|
分子量 |
241.17 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-1-3-9(4-2-7)16-14-5-8(6-17)15-16/h1-6H |
InChIキー |
FXHADQHSGULZSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)N2N=CC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


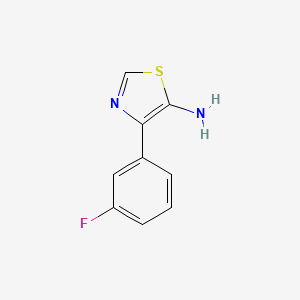
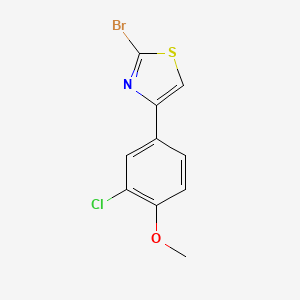
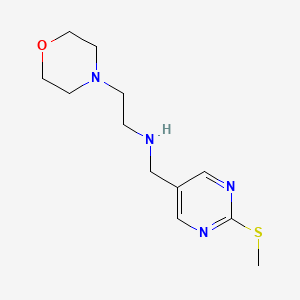

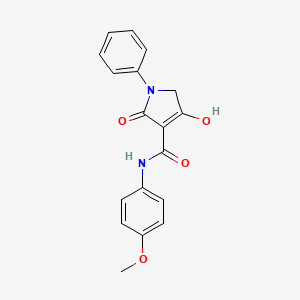
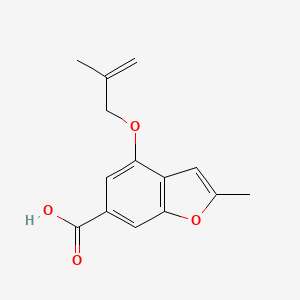


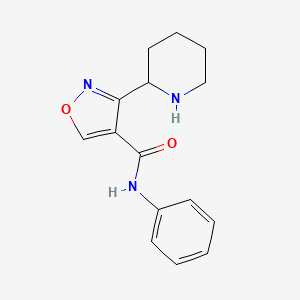
![2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)
